

Intermittent-access two-bottle choice test using **RTI-13951-33**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RTI-13951-33**

Cat. No.: **B610583**

[Get Quote](#)

Here are the detailed Application Notes and Protocols for the intermittent-access two-bottle choice test using **RTI-13951-33**.

Application Notes

Introduction to RTI-13951-33

RTI-13951-33 is a novel, potent, and selective agonist for the orphan G protein-coupled receptor 88 (GPR88).^{[1][2]} GPR88 is highly expressed in the striatum, a brain region critically involved in reward, motivation, and the development of addiction.^{[1][3]} Studies have implicated GPR88 in a range of neuropsychiatric disorders, including substance use disorders.^{[4][5]} **RTI-13951-33** is a valuable pharmacological tool for investigating the *in vivo* functions of GPR88 and holds promise as a lead compound for the development of therapeutics for addiction.^{[2][4]}

Mechanism of Action

RTI-13951-33 acts as an agonist at the GPR88 receptor.^[6] GPR88 is a Gi/o-coupled receptor, and its activation by an agonist like **RTI-13951-33** is expected to lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.^[6] This signaling cascade is thought to modulate neuronal excitability and neurotransmitter release in the striatum, thereby influencing reward-related behaviors.^{[6][7]}

Preclinical Efficacy in Substance Use Models

Preclinical studies have demonstrated the efficacy of **RTI-13951-33** in reducing alcohol consumption and seeking behaviors in rodent models.^{[2][4]} Specifically, in an intermittent-

access two-bottle-choice paradigm, **RTI-13951-33** has been shown to significantly decrease excessive voluntary alcohol intake in mice.[2] This effect was found to be specific to GPR88, as it was absent in GPR88 knockout mice.[2] These findings suggest that **RTI-13951-33** may have therapeutic potential for treating alcohol use disorder and possibly other substance use disorders, such as cocaine addiction.[4]

Pharmacokinetics

RTI-13951-33 is a brain-penetrant small molecule with favorable pharmacokinetic properties for in vivo behavioral studies.[4][5] It is water-soluble, which facilitates its administration.[5] The compound's ability to cross the blood-brain barrier allows it to reach its target, the GPR88 receptors in the striatum, and exert its pharmacological effects.[4]

Data Presentation

Table 1: In Vitro Pharmacological Profile of RTI-13951-33

Parameter	Value	Reference
Target Receptor	GPR88	Ben Hamida et al., 2022[5]
Action	Agonist	Ben Hamida et al., 2022[5]
EC50 (cAMP assay)	~25 nM	[1]

Table 2: In Vivo Efficacy of RTI-13951-33 on Alcohol Consumption in an Intermittent-Access Two-Bottle Choice Test in C57BL/6J Mice

Treatment Group	Alcohol Intake (g/kg/24h)	Water Intake (ml/24h)	n	p-value (vs. Saline)	Reference
Saline	~4.5	~4.0	11	-	Ben Hamida et al., 2022[8]
RTI-13951-33 (30 mg/kg, i.p.)	~2.5	~4.0	8	< 0.05	Ben Hamida et al., 2022[8]

Data are approximated from graphical representations in Ben Hamida et al., 2022. For precise values, refer to the original publication.[\[8\]](#)

Table 3: Pharmacokinetic Properties of RTI-13951-33 in Mice

Parameter	Value	Reference
Administration Route	Intraperitoneal (i.p.)	Rahman et al., 2023 [7]
Brain Penetrance	Yes	Ben Hamida et al., 2022 [4]
Half-life (plasma)	0.7 h	Rahman et al., 2023 [7]
Brain/Plasma Ratio (30 min)	0.4	Rahman et al., 2023 [7]

Experimental Protocols

Protocol 1: Intermittent-Access Two-Bottle Choice Test for Cocaine with RTI-13951-33

This protocol is adapted from established intermittent-access procedures for alcohol and oral self-administration protocols for cocaine.

1. Animals:

- Adult male C57BL/6J mice (8-10 weeks old) are suitable for this study.
- House animals individually to accurately measure fluid consumption.
- Maintain a 12:12-h light-dark cycle with ad libitum access to food and water, except as noted in the protocol.

2. Materials:

- Standard mouse cages with two sipper tubes.
- Cocaine hydrochloride (dissolved in tap water).
- **RTI-13951-33** (dissolved in sterile 0.9% saline).

- Vehicle (sterile 0.9% saline).
- Quinine hydrochloride (optional, for taste adulteration to assess motivation).

3. Experimental Procedure:

a. Habituation (1 week):

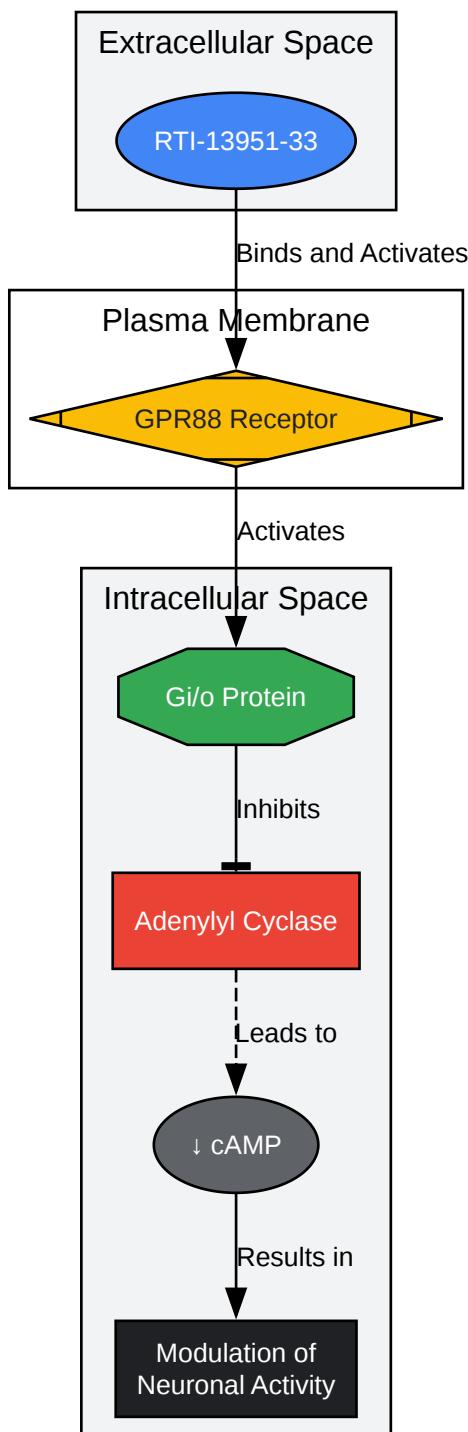
- Acclimate mice to individual housing and the two-bottle setup. Provide two bottles of tap water.

b. Intermittent Cocaine Access (4-6 weeks):

- On three non-consecutive days per week (e.g., Monday, Wednesday, Friday), provide one bottle with a cocaine solution and one bottle with tap water for 24 hours.[\[1\]](#)
- Start with a low concentration of cocaine (e.g., 0.05 mg/ml) and gradually increase to a stable concentration (e.g., 0.2 mg/ml) over the first 1-2 weeks. To mitigate taste aversion, the cocaine solution can be sweetened with saccharin (e.g., 0.2%).
- On the intervening days (e.g., Tuesday, Thursday, Saturday, Sunday), provide two bottles of tap water.[\[1\]](#)
- Measure the volume of fluid consumed from each bottle daily to the nearest 0.1 ml. Weigh the mice weekly.
- Alternate the position of the cocaine and water bottles between sessions to control for side preference.

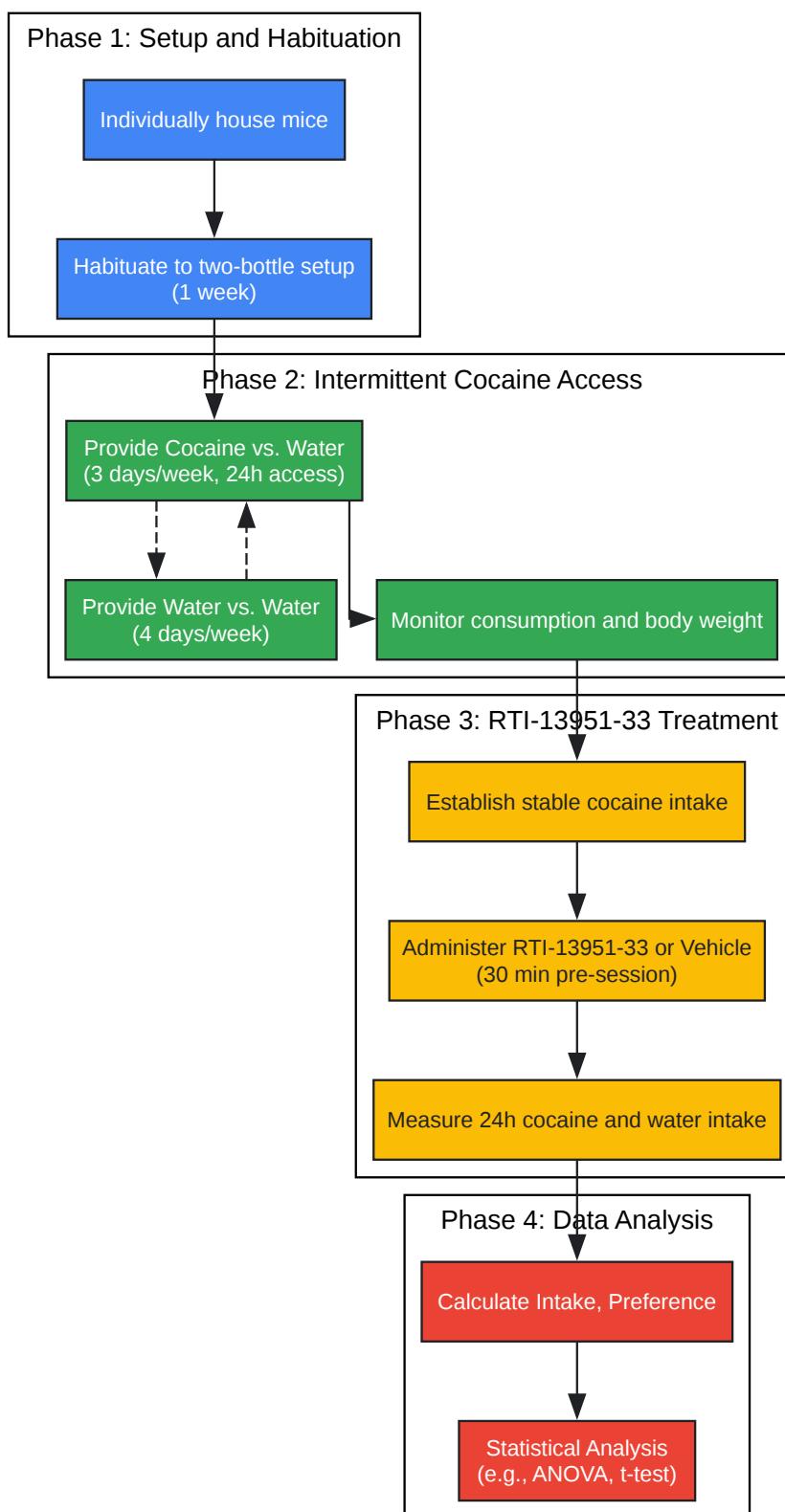
c. **RTI-13951-33** Treatment:

- Once a stable baseline of cocaine consumption is established, begin the treatment phase.
- On the test day, 30 minutes before the presentation of the cocaine and water bottles, administer **RTI-13951-33** (e.g., 30 mg/kg, i.p.) or vehicle.
- A within-subjects crossover design is recommended, where each mouse receives both the drug and vehicle treatment on different weeks, with a washout period in between.


d. (Optional) Quinine Adulteration:

- To assess the motivation to consume cocaine, a bitterant like quinine can be added to the cocaine solution (e.g., 0.1 g/L).
- Compare the consumption of the quinine-adulterated cocaine solution in vehicle- and **RTI-13951-33**-treated animals.

4. Data Analysis:


- Calculate cocaine intake (mg/kg/24h), water intake (ml/24h), and total fluid intake (ml/kg/24h).
- Calculate cocaine preference as the ratio of cocaine solution consumed to the total volume of fluid consumed.
- Analyze the data using appropriate statistical tests, such as a repeated-measures ANOVA or a paired t-test, to compare the effects of **RTI-13951-33** and vehicle on cocaine consumption and preference.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: GPR88 signaling pathway activated by **RTI-13951-33**.

[Click to download full resolution via product page](#)

Caption: Intermittent-access two-bottle choice experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Rats Consume 20% Ethanol in a Long-Term Intermittent-Access Two-Bottle-Choice Paradigm | PLOS One [journals.plos.org]
- 3. Persistent escalation of alcohol drinking in C57BL/6J mice with intermittent access to 20% ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent Access to 20% Ethanol Induces High Ethanol Consumption in Long-Evans and Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Intermittent-access two-bottle choice test using RTI-13951-33]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b610583#intermittent-access-two-bottle-choice-test-using-rti-13951-33>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com